Levodopa isopropyl ester

Description

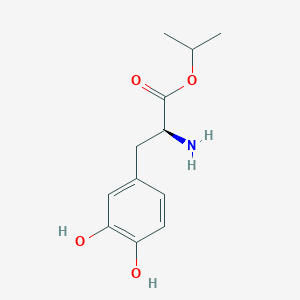

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALMBBJHULTYQU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149207 | |

| Record name | Levodopa isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110301-07-0 | |

| Record name | Levodopa isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Design Principles for Levodopa Esters

Chemical Synthesis Pathways for Levodopa (B1675098) Isopropyl Ester

The creation of levodopa isopropyl ester from levodopa involves a chemical reaction known as esterification. This process is fundamental to modifying the parent drug to enhance its properties.

Esterification Reactions and Reaction Conditions

The primary method for synthesizing this compound is through the esterification of the carboxyl group of levodopa with isopropanol (B130326). researchgate.net This reaction is typically carried out in the presence of an acid catalyst. The general principle involves reacting levodopa with an excess of isopropanol to drive the reaction towards the formation of the ester.

Several factors can influence the efficiency of this esterification reaction. The choice of solvent is crucial, with options including isopropanol itself, acetonitrile, toluene, and dichloromethane, or mixtures thereof. google.com The reaction temperature is another critical parameter, often ranging from 20°C to 60°C, with some protocols specifying a narrower range of 30°C to 50°C, and even a specific temperature of 40°C. google.com The use of a tetraalkylammonium salt of Boc-L-dopa has also been described as an intermediate step in some synthetic routes. google.com

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is a key objective in the synthesis of this compound. Optimization strategies focus on several aspects of the reaction and purification process. The choice of reaction conditions, such as temperature and the ratio of reactants and catalysts, significantly impacts the conversion rate to the desired ester. researchgate.net For instance, increasing the temperature and the ethanol/water ratio has been shown to improve reaction conversion in similar esterification reactions. researchgate.net

Purification of the final product is essential to remove unreacted starting materials and byproducts. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are employed to isolate the pure ester. acs.org The structure and purity of the synthesized levodopa esters are confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC, melting point analysis, and elemental analysis. google.com The optimization process may also involve exploring different crystallization conditions to maximize the yield and purity of the final crystalline salt form of the ester. google.com

Design of Levodopa Ester Prodrugs for Modulated Biopharmaceutical Properties

The design of levodopa ester prodrugs is a strategic approach to overcome some of the limitations associated with levodopa therapy. By chemically modifying levodopa into an ester, it is possible to alter its physicochemical properties to improve its delivery and effectiveness.

Structure-Activity Relationships (SAR) in Levodopa Carboxylate Esters

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule, in this case, a levodopa carboxylate ester, relates to its biological activity. nih.govresearchgate.net These studies have revealed that different ester groups attached to the levodopa molecule can lead to significant variations in properties like lipophilicity and stability towards hydrolysis by enzymes in human plasma. nih.govresearchgate.net

For example, within a series of related levodopa esters, clear relationships exist between their structural characteristics and their rates of chemical or enzymatic hydrolysis. nih.govresearchgate.net Some esters, including the isopropyl ester, have demonstrated greater activity in animal models of Parkinson's disease compared to levodopa itself, although these differences were not always statistically significant. nih.govresearchgate.netoup.com The type of ester can also influence the duration of action; for instance, the 2-(1-methoxy)propyl ester showed a more prolonged effect than levodopa. nih.gov Conversely, other esters, such as the cyclohexyl and various benzyl (B1604629) ester derivatives, were found to be less effective than the parent drug. nih.gov

Influence of Ester Moiety on Molecular Attributes Relevant to Prodrug Functionality

The ester moiety plays a pivotal role in defining the molecular attributes that are crucial for a levodopa ester to function effectively as a prodrug. One of the primary goals of creating an ester prodrug is to increase its lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. nih.gov

The stability of the ester linkage is another critical factor. The prodrug must be stable enough to reach its target but also susceptible to hydrolysis by esterase enzymes to release the active levodopa. nih.gov Studies have shown that amide-containing levodopa prodrugs are generally more stable than their ester-containing counterparts. semanticscholar.org The rate of hydrolysis can be fine-tuned by altering the structure of the ester group. nih.gov For instance, the butyl ester of levodopa undergoes rapid hydrolysis to levodopa in rat plasma and brain homogenate. google.com

Furthermore, the choice of the ester group can influence the route of administration for which the prodrug is best suited. For example, some levodopa esters have been specifically designed for intranasal delivery to bypass the blood-brain barrier. semanticscholar.orgresearchgate.net The solubility of the prodrug is also a key consideration, as it can impact the formulation and delivery options. nih.gov

Advanced Pharmacokinetic and Pharmacodynamic Characterization of Levodopa Isopropyl Ester

Absorption Dynamics and Intestinal Permeation Studies

The absorption of Levodopa (B1675098) isopropyl ester is a complex process influenced by various physiological factors within the gastrointestinal tract. As a prodrug, its absorption characteristics differ significantly from the parent compound, Levodopa.

Mechanisms of Gastrointestinal Absorption of Levodopa Esters

Levodopa itself is primarily absorbed in the proximal small intestine through a saturable, facilitated transport system for large neutral amino acids researchgate.net. However, the esterification of Levodopa to form Levodopa isopropyl ester alters its absorption mechanism. Amino acid ester prodrugs have been shown to be recognized by and transported across the intestinal epithelium via peptide transporters, such as PEPT1 nih.govnih.gov. This is a distinct advantage as it utilizes a different pathway than the parent drug, potentially avoiding competition with dietary amino acids for the large neutral amino acid transporter.

Studies on other amino acid ester prodrugs using Caco-2 cells, a widely used in vitro model for human intestinal absorption, have demonstrated that these compounds can significantly improve the cellular uptake of the parent drug through this peptide transport mechanism umich.edumdpi.com. The ester prodrugs are often rapidly hydrolyzed intracellularly back to the parent drug umich.edu. While direct studies on this compound's interaction with PEPT1 are not extensively documented, the existing evidence for similar amino acid ester prodrugs strongly suggests that it is a likely mechanism for its enhanced absorption.

Comparative Absorption Across Different Intestinal Segments (e.g., Duodenum, Jejunum, Ileum, Colon)

The absorption of Levodopa is known to be highest in the proximal small intestine, specifically the duodenum and jejunum researchgate.net. The extent of absorption of this compound across different intestinal segments is intrinsically linked to the regional activity of intestinal esterases, which are responsible for its conversion to Levodopa.

The expression of carboxylesterases (CES), the primary enzymes responsible for hydrolyzing ester prodrugs, varies along the gastrointestinal tract. In humans, the small intestine predominantly expresses CES2, with its highest levels found in the duodenum and jejunum, decreasing towards the ileum and colon. Conversely, CES1 is the major form in the liver but is found at much lower levels in the intestine. This differential expression suggests that the hydrolysis of this compound to Levodopa is most efficient in the upper parts of the small intestine.

Therefore, it can be inferred that the duodenum and jejunum are the primary sites for both the bioconversion of this compound and the subsequent absorption of the liberated Levodopa. The lower expression of esterases in the ileum and colon would likely result in reduced hydrolysis and, consequently, lower absorption in these distal segments of the intestine.

Bioconversion and Enzymatic Hydrolysis Profiles

The therapeutic efficacy of this compound is entirely dependent on its efficient bioconversion to Levodopa. This process is mediated by esterase enzymes present in various biological matrices.

In Vitro Hydrolysis Kinetics in Biological Matrices (e.g., Plasma, Tissue Homogenates)

In vitro studies have demonstrated that Levodopa esters undergo enzymatic hydrolysis in biological matrices such as plasma and tissue homogenates. The rate of this hydrolysis is a critical factor in determining the pharmacokinetic profile of the prodrug.

A study by Brunner-Guenat et al. (1995) investigated the hydrolysis of a series of Levodopa esters, including the isopropyl ester, in human and rat plasma. The results showed a significant species difference in the rate of hydrolysis. This compound was found to be relatively stable in human plasma, with a half-life of 152 minutes. In contrast, it was rapidly hydrolyzed in rat plasma, with a half-life of less than 5 minutes. This rapid hydrolysis in rats suggests a high level of plasma esterase activity in this species compared to humans.

The following table summarizes the in vitro hydrolysis half-life of this compound in plasma from different species.

| Species | Biological Matrix | Half-life (t½) in minutes |

|---|---|---|

| Human | Plasma | 152 |

| Rat | Plasma | <5 |

Identification and Characterization of Esterase Activity Responsible for Prodrug Activation

The enzymatic hydrolysis of ester-containing prodrugs is primarily carried out by carboxylesterases (CES) nih.gov. The two major forms in humans are CES1 and CES2, which exhibit different tissue distributions and substrate specificities. CES1 is predominantly found in the liver, while CES2 is the main form in the small intestine.

For another Levodopa ester prodrug, ONO-2160, studies have shown that in human plasma, the hydrolysis is mainly carried out by α1-acid glycoprotein (B1211001) (AGP) and to a lesser extent by human serum albumin (HSA), rather than by traditional carboxylesterases nih.gov. This suggests that for some Levodopa esters, plasma proteins with esterase-like activity play a significant role in their bioconversion. While direct studies on this compound are limited, it is plausible that a similar mechanism involving plasma proteins could contribute to its hydrolysis in human plasma, in addition to the activity of carboxylesterases in tissues like the liver and intestine.

The activation of this compound in the intestine is likely dominated by CES2, given its high expression in the intestinal epithelium. Upon absorption and transport to the liver, any remaining intact prodrug would be efficiently hydrolyzed by the abundant CES1.

Species-Dependent Hydrolytic Rates and Implications for Translational Research

Significant species-dependent differences in the expression and activity of esterases have been well-documented and have important implications for the preclinical development of ester prodrugs. As highlighted in the in vitro hydrolysis data, the rate of this compound hydrolysis is markedly faster in rat plasma compared to human plasma.

These differences are not limited to plasma. The expression and substrate specificity of carboxylesterases in the liver and intestine also vary considerably between species. For instance, rat plasma has high levels of CES activity, which is not the case for human plasma. In the intestine, humans primarily express CES2, whereas other species may have different CES profiles.

These species-specific differences in hydrolytic rates are a critical consideration in translational research. Preclinical animal models may not accurately predict the pharmacokinetic behavior of this compound in humans. A slower hydrolysis rate in humans, as suggested by the in vitro plasma data, could lead to a different pharmacokinetic profile, potentially affecting the onset and duration of action of the released Levodopa. Therefore, careful consideration of these interspecies differences is essential when extrapolating preclinical data to clinical scenarios.

Distribution and Blood-Brain Barrier (BBB) Permeation Mechanisms

The effective delivery of therapeutic agents to the central nervous system (CNS) is frequently impeded by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Levodopa, the metabolic precursor to dopamine (B1211576), is a cornerstone in the management of Parkinson's disease, yet its transport into the brain is complex and subject to specific transport mechanisms. nih.gov Prodrug strategies, such as the esterification of Levodopa to form this compound, have been developed to enhance its CNS penetration by modifying its physicochemical properties. doaj.orgnih.gov

Levodopa itself is transported across the BBB not by passive diffusion but by a specific carrier-mediated transport system. nih.gov This is accomplished via the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed on both the luminal and abluminal sides of brain capillary endothelial cells. nih.govnih.gov LAT1 facilitates the transport of large, neutral, aromatic, and branched L-configured amino acids, and recognizes Levodopa due to its structural similarity to these endogenous molecules. acs.org

The prodrug, this compound, is designed to leverage this existing transport system. While the esterification increases the molecule's lipophilicity, which can aid in membrane permeation, the ultimate goal is the delivery of the parent Levodopa molecule to the LAT1 transporter. nih.gov After administration, the ester is rapidly hydrolyzed by esterases in the plasma and tissues to regenerate Levodopa, which is then available for transport across the BBB by LAT1. nih.govresearchgate.net This reliance on LAT1 means that the brain uptake of Levodopa derived from its isopropyl ester prodrug is subject to the same competitive inhibition by dietary large neutral amino acids as conventional Levodopa. researchgate.net

The primary rationale for creating this compound is to overcome the pharmacokinetic limitations of the parent drug. bookpi.orggoogle.com Levodopa has poor solubility and is extensively metabolized in the periphery before it can reach the brain. google.com The prodrug approach addresses these challenges in several ways:

Increased Lipophilicity: The addition of the isopropyl ester group increases the lipophilicity of the Levodopa molecule. This chemical modification can facilitate improved absorption from the gastrointestinal tract via passive diffusion and may enhance permeation across biological membranes, including the initial interaction with the BBB. nih.gov

Protection from Peripheral Metabolism: By masking the carboxyl group, the ester prodrug may offer protection against peripheral decarboxylation, the primary metabolic pathway that degrades Levodopa before it reaches the CNS. nih.gov This allows a greater proportion of the administered dose to circulate systemically and be available for transport into the brain.

Once the prodrug crosses into the CNS or is in proximity to the BBB, it is enzymatically cleaved by esterases to release the active Levodopa molecule, which can then be converted to dopamine within the brain. researchgate.net

Systemic Bioavailability and Levodopa Plasma Profile Generation

The conversion of Levodopa into an isopropyl ester prodrug significantly alters its pharmacokinetic profile, impacting its absorption, systemic availability, and the resulting concentration of Levodopa in the plasma over time.

Clinical and preclinical studies on various Levodopa ester prodrugs have consistently shown improvements in bioavailability. For instance, Levodopa methyl ester has demonstrated high bioavailability in nasal delivery systems. mdpi.com The ethyl ester of Levodopa, known as etilevodopa (B1671700), was found to be rapidly hydrolyzed and absorbed as Levodopa, demonstrating increased solubility and bioavailability. nih.govmdpi.com

While specific data for this compound is limited, the principle remains consistent across similar ester prodrugs. The enhanced lipophilicity and potential protection from first-pass metabolism contribute to a greater fraction of the administered dose reaching the systemic circulation as Levodopa. nih.govgoogle.com Some Levodopa prodrugs have been shown to achieve an oral bioavailability at least two times greater than that of conventionally administered Levodopa on a molar equivalent basis. google.com

Ester prodrugs of Levodopa have a marked impact on the plasma concentration-time curve of the parent drug. Studies comparing the effervescent tablet of melevodopa (B1676178) (Levodopa methyl ester) with standard Levodopa/carbidopa tablets showed that the prodrug provides a more reliable pharmacokinetic profile with quicker absorption. nih.govresearchgate.net

A key advantage observed with Levodopa ester prodrugs is a reduction in the time to reach maximum plasma concentration (Tmax). For example, studies with etilevodopa (Levodopa ethyl ester) showed a significantly shorter plasma Levodopa Tmax (mean of about 30 minutes) compared to standard Levodopa treatment (mean of 54 minutes). nih.gov This rapid absorption leads to a faster onset of therapeutic Levodopa levels in the plasma.

Furthermore, the area under the curve (AUC) for Levodopa in the initial hours following administration is often significantly greater with ester prodrugs. For etilevodopa, the Levodopa AUC during the first 45 minutes after ingestion was significantly greater than after standard Levodopa administration. nih.gov This indicates a more efficient and rapid delivery of Levodopa into the bloodstream.

| Parameter | Levodopa from Etilevodopa | Standard Levodopa | Significance |

|---|---|---|---|

| Mean Tmax (Time to Peak Concentration) | ~30 minutes | 54 minutes | Significantly Shorter |

| Plasma Levodopa AUC (0-45 min) | Significantly Greater | Baseline | Significantly Greater |

| Mean Cmax (Peak Concentration) | 2.3 - 2.7 µg/mL | Within similar range | Slightly Greater |

Excretion Pathways and Metabolite Profiling of this compound

Following administration, this compound undergoes rapid and extensive metabolism. The metabolic fate of the compound can be understood by considering its two constituent parts: Levodopa and the isopropyl moiety.

The primary metabolic step is the hydrolysis of the ester bond, a reaction catalyzed by various esterases present in the gastrointestinal tract, liver, and blood plasma. researchgate.netnih.gov This cleavage releases Levodopa and isopropanol (B130326) (isopropyl alcohol).

Levodopa Metabolism: Once liberated, Levodopa follows its well-established metabolic pathways. A significant portion is decarboxylated to dopamine by L-aromatic amino acid decarboxylase (AADC) in peripheral tissues. google.com It is also metabolized by catechol-O-methyltransferase (COMT). The resulting metabolites are then excreted, primarily via the kidneys.

Isopropanol Metabolism and Excretion: The released isopropanol is rapidly absorbed and metabolized by alcohol dehydrogenase in the liver to its primary metabolite, acetone (B3395972). mhmedical.comnih.gov Isopropanol itself has a half-life of approximately 2.5 to 8 hours. mhmedical.com A portion of isopropanol (up to 20-40%) can be excreted unchanged by the kidneys and lungs. mhmedical.comlitfl.com The acetone generated is also eliminated from the body through expired air and in the urine. nih.govempendium.com The metabolism of isopropanol does not lead to the formation of toxic organic acids. empendium.com

Preclinical Efficacy and Safety Evaluation in Animal Models

Experimental Models of Dopaminergic Neurodegeneration (e.g., 6-Hydroxydamine-Lesioned Rodents)

The most commonly utilized and well-characterized animal model for preclinical studies of Parkinson's disease is the 6-hydroxydopamine (6-OHDA)-lesioned rodent model. This neurotoxin is a structural analog of dopamine (B1211576) and is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, 6-OHDA undergoes auto-oxidation, leading to the production of reactive oxygen species and subsequent oxidative stress-induced cell death.

The unilateral injection of 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta of one hemisphere results in a near-complete loss of dopaminergic neurons in the nigrostriatal pathway on the injected side. This creates a hemiparkinsonian model, which is characterized by motor asymmetry. This model is particularly useful for studying the effects of dopaminergic therapies, as the intact contralateral hemisphere serves as an internal control. The resulting motor deficits, such as rotational behavior in response to dopaminergic agonists, provide a quantifiable measure of drug efficacy. The evaluation of Levodopa (B1675098) isopropyl ester has been conducted in such experimental models to assess its potential as a therapeutic agent for Parkinson's disease.

Assessment of Therapeutic Efficacy and Motor Behavioral Outcomes

In hemiparkinsonian animal models, the unilateral loss of striatal dopamine leads to a state of denervation supersensitivity of dopamine receptors in the lesioned hemisphere. The administration of dopaminergic agents, such as Levodopa or its prodrugs, stimulates these supersensitive receptors, resulting in a rotational behavior contralateral to the side of the lesion. The frequency and duration of these rotations are widely used as a primary indicator of the therapeutic efficacy of a compound.

A study examining a range of carboxylate esters of Levodopa investigated their ability to induce circling behavior in a rat model of hemiparkinsonism. nih.govoup.comresearchgate.net Among the esters tested, Levodopa isopropyl ester was shown to have a distinctly greater activity in inducing circling behavior compared to Levodopa itself. nih.govoup.comresearchgate.net However, it is important to note that while the observed activity was greater, the difference did not reach statistical significance. nih.govoup.comresearchgate.net

The table below summarizes the comparative activity of this compound and Levodopa in inducing circling behavior as reported in the literature.

| Compound | Activity in Inducing Circling Behavior (Compared to Levodopa) | Statistical Significance |

| This compound | Distinctly greater | Not statistically significant |

This table is based on qualitative descriptions from the available research and does not represent quantitative data.

A comprehensive evaluation of a potential therapeutic agent for Parkinson's disease extends beyond circling behavior to include a battery of tests that measure various aspects of motor function and recovery. These can include assessments of locomotor activity (e.g., distance traveled, speed), coordination (e.g., rotarod test), and fine motor skills (e.g., cylinder test for forelimb use).

Despite the importance of these quantitative measures, a detailed search of the scientific literature did not yield specific studies that have reported on the quantitative measurement of motor activity and functional recovery following the administration of this compound in animal models of Parkinson's disease. The available research has primarily focused on the circling behavior paradigm as an initial screen for efficacy. Therefore, no data tables or detailed research findings on this specific subtopic can be presented.

Neurochemical Analysis in Brain Tissue

A critical aspect of evaluating a Levodopa prodrug is to determine its ability to deliver Levodopa to the brain and subsequently increase striatal dopamine levels. This is typically assessed by collecting brain tissue at various time points after drug administration and analyzing the concentrations of dopamine and its major metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using techniques like high-performance liquid chromatography (HPLC).

A thorough review of the available scientific literature did not identify any studies that have specifically quantified striatal dopamine levels and its metabolites following the administration of this compound in animal models of Parkinson's disease. Research in this area has predominantly focused on the parent compound, Levodopa, to understand its metabolism and effects on brain neurochemistry. Consequently, no data tables or specific research findings regarding the neurochemical effects of this compound can be provided.

Beyond symptomatic relief, an ideal therapeutic agent for Parkinson's disease would also offer neuroprotective effects, slowing or halting the progressive loss of dopaminergic neurons. The impact of a compound on dopaminergic neuron function and integrity can be evaluated through histological and immunohistochemical techniques. These methods allow for the visualization and quantification of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis) and can reveal signs of neuronal damage or protection.

The scientific literature on Levodopa itself contains a debate regarding its long-term effects on dopaminergic neurons, with some studies suggesting potential for oxidative stress and others indicating no in vivo toxicity. nih.gov However, a specific investigation into the impact of this compound on the function and integrity of dopaminergic neurons in preclinical models of Parkinson's disease has not been reported in the available literature. Therefore, no detailed research findings or data on this topic can be presented.

Comparative Preclinical Studies with Other Levodopa Formulations and Prodrugs

Preclinical investigations in animal models of Parkinson's disease have been crucial in evaluating the potential therapeutic advantages of this compound over standard levodopa and other prodrug formulations. These studies primarily focus on behavioral outcomes and pharmacokinetic profiles to determine efficacy, duration of action, and bioavailability.

In models utilizing reserpine-pretreated mice, which induces a state of akinesia, various levodopa esters have been compared for their ability to restore locomotor activity. Following oral administration, the ethyl and methyl esters of levodopa were found to be more effective than levodopa itself in reversing this akinesia. nih.gov The n-propyl ester, a close structural analog to the isopropyl ester, produced effects comparable to those of levodopa. nih.gov However, a range of other ester prodrugs, including cyclohexyl and various benzyl (B1604629) esters, were less effective than the parent compound when administered orally. nih.gov

Pharmacokinetic studies in rats and mice have compared the absorption of short-chain alkyl esters of levodopa, including the isopropyl ester. nih.gov These studies revealed that the route of administration significantly impacts the bioavailability of both the ester prodrug and the parent levodopa. Following oral administration, plasma levels of the isopropyl, butyl, and 4-hydroxybutyl esters were often undetectable. nih.gov This is attributed to high esterase activity in the small intestine, which rapidly hydrolyzes the esters before they can be absorbed intact. nih.gov Consequently, the systemic availability of levodopa from these orally administered esters was limited.

In contrast, rectal administration of these same esters resulted in significantly higher plasma concentrations of both the intact esters and levodopa itself. nih.gov This suggests that bypassing the high first-pass esterase activity in the gut can improve the systemic delivery of levodopa from its short-chain alkyl ester prodrugs. nih.gov

Table 1: Comparative Efficacy of Levodopa Esters in Preclinical Models

| Compound/Prodrug | Animal Model | Administration Route | Outcome Compared to Levodopa |

|---|---|---|---|

| Levodopa Methyl Ester | Reserpine-pretreated mice | Oral | More effective in reversing akinesia |

| Levodopa Ethyl Ester | Reserpine-pretreated mice | Oral | More effective in reversing akinesia |

| Levodopa n-Propyl Ester | Reserpine-pretreated mice | Oral | Comparable effect in reversing akinesia |

| Levodopa n-Propyl Ester | 6-OHDA lesioned rats | Intraperitoneal | More intense rotational behavior |

| Levodopa Methyl Ester | 6-OHDA lesioned rats | Intraperitoneal | More intense rotational behavior |

| Levodopa Ethyl Ester | 6-OHDA lesioned rats | Intraperitoneal | More intense rotational behavior |

| Levodopa Cyclohexyl Ester | Reserpine-pretreated mice | Oral | Less effective in reversing akinesia |

| Levodopa Cyclohexyl Ester | 6-OHDA lesioned rats | Intraperitoneal | Identical rotational behavior |

Data synthesized from preclinical studies in rodent models of Parkinson's disease. nih.gov

Table 2: Pharmacokinetic Profile of Levodopa Esters by Administration Route in Rats and Mice

| Compound/Prodrug | Administration Route | Plasma Ester Level | Plasma Levodopa Level |

|---|---|---|---|

| This compound | Oral | Nondetectable (<0.01 µg/mL) | Lower |

| This compound | Rectal | Significantly Higher | Consistently Higher |

| Levodopa Butyl Ester | Oral | Nondetectable (<0.01 µg/mL) | Lower |

| Levodopa Butyl Ester | Rectal | Significantly Higher | Consistently Higher |

| Levodopa 4-hydroxybutyl Ester | Oral | Nondetectable (<0.01 µg/mL) | Lower |

This table summarizes findings on plasma concentrations following the administration of short-chain alkyl esters of L-dopa. nih.gov

Innovation in Drug Delivery Systems Utilizing Levodopa Isopropyl Ester

Design and Evaluation of Controlled-Release Oral Formulations

Controlled-release oral formulations of Levodopa (B1675098) and its prodrugs are designed to overcome the limitations of conventional immediate-release tablets, such as a short half-life and the resulting fluctuations in plasma drug levels. The goal is to maintain therapeutic concentrations for an extended period, which may help in providing a more consistent therapeutic effect.

Strategies for Sustained Levodopa Release

While specific studies on Levodopa isopropyl ester are not extensively detailed in the provided search results, research on similar ester prodrugs, such as Levodopa methyl ester, offers valuable insights into potential strategies. One such approach involves the development of multi-layered matrix tablets. A study on a three-layer matrix tablet for Levodopa methyl ester and Carbidopa demonstrated that the relative positioning of different functional layers—swellable, erodible, and disintegrating—could significantly influence the in vitro drug release profiles. The interaction between these layers within the monolithic tablet allows for a modulation of the release kinetics. For instance, different configurations of these layers (e.g., DSE vs. SDE, where D=disintegrating, S=swellable, E=erodible) resulted in varied release patterns, suggesting that a similar layered approach could be adapted for this compound to achieve a desired sustained-release profile.

Another strategy involves the use of hydrophilic matrix-forming polymers. These polymers, when incorporated into a tablet, swell in the presence of gastrointestinal fluids to form a gel-like barrier that controls the diffusion and release of the active drug. The specific polymer and its concentration can be adjusted to tailor the release rate over several hours.

The table below summarizes the influence of layer position on the in vitro release of Levodopa methyl ester from a three-layer matrix tablet, which could be a potential strategy for this compound.

| Layer Configuration | Release Mechanism Interaction | Resulting In Vitro Release Profile |

| DSE (Disintegrating-Swellable-Erodible) | The fast-disintegrating layer promotes rapid initial release, while the swellable and erodible layers provide sustained release. | Biphasic release with a rapid initial phase followed by a slower, extended-release phase. |

| SDE (Swellable-Disintegrating-Erodible) | The outer swellable layer initially retards release, leading to a lag phase before the disintegrating and erodible layers contribute to drug liberation. | A smoothed, more gradual release profile over time. |

Modeling and Simulation of Release Kinetics and In Vivo Performance

Physiologically based pharmacokinetic (PBPK) modeling is a crucial tool in the development of controlled-release formulations. These models integrate physiological data with the physicochemical properties of the drug and the formulation's characteristics to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) in the body. For Levodopa, PBPK models have been developed to understand its absorption kinetics from controlled-release formulations and to predict the resulting plasma concentration-time profiles.

These models can help in optimizing the design of a controlled-release formulation for this compound by:

Predicting Bioavailability: Simulating the extent of absorption and the impact of formulation variables on the amount of drug that reaches systemic circulation.

Guiding Formulation Design: Identifying the ideal release rate and dosage required to maintain stable therapeutic concentrations.

By using such models, researchers can theoretically test different formulation strategies and identify the most promising candidates for further in vivo evaluation, thereby streamlining the development process.

Transdermal Delivery Systems for Ester Prodrugs

Transdermal delivery offers a non-invasive alternative for administering Levodopa ester prodrugs, potentially providing sustained drug release and avoiding first-pass metabolism. This route is being explored to achieve more constant plasma levels of Levodopa.

Permeation Enhancement Strategies for Cutaneous Absorption

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin. To overcome this, various permeation enhancement strategies are employed. For Levodopa and its prodrugs, these can include:

Chemical Enhancers: Compounds like fatty acids (e.g., linoleic acid), alcohols, and glycols can be incorporated into the formulation to reversibly disrupt the lipid bilayer of the stratum corneum, thereby increasing drug permeability. In a study on Levodopa transdermal systems, the addition of fatty acids significantly increased blood drug concentrations.

Prodrug Approach: Ester prodrugs of Levodopa, such as the ethyl and potentially the isopropyl ester, are more lipophilic than the parent drug, which can facilitate their passage through the skin.

Vehicle Optimization: The choice of vehicle in the transdermal patch is critical. Ester-type vehicles, such as propylene (B89431) glycol monocaprylate and propylene glycol monolaurate, have shown high enhancing effects on Levodopa permeation.

Physical Enhancement Techniques: Methods like microneedles can be used to create micropores in the skin, providing a direct pathway for the drug to bypass the stratum corneum. Studies on microneedle-assisted delivery of Levodopa have shown a significant increase in flux compared to passive permeation.

The following table presents data on the effect of different vehicles on the in vitro permeation of Levodopa, which is relevant for the development of this compound transdermal systems.

| Vehicle | Permeation Flux (µg/cm²/h) | Lag Time (h) |

| Propylene Glycol Monocaprylate | 15.2 ± 2.1 | 3.5 ± 0.5 |

| Propylene Glycol Monolaurate | 14.8 ± 1.9 | 3.8 ± 0.6 |

| Propylene Glycol | 8.5 ± 1.2 | 5.2 ± 0.8 |

In Vitro/In Vivo Correlation in Transdermal Delivery

Establishing an in vitro-in vivo correlation (IVIVC) is a key aspect of developing transdermal delivery systems. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. For transdermal systems, this typically involves correlating the in vitro drug release or permeation rate with the in vivo pharmacokinetic profile, such as the plasma concentration over time.

A good IVIVC can:

Serve as a surrogate for in vivo bioequivalence studies.

Support the use of in vitro data for quality control and to justify certain formulation or manufacturing changes.

Accelerate the development and approval of new transdermal products.

The development of an IVIVC for a this compound transdermal system would involve comparing in vitro skin permeation data, obtained using Franz diffusion cells with human or animal skin, to in vivo data from pharmacokinetic studies in animals or humans. A strong correlation would demonstrate that the in vitro test is a reliable predictor of the in vivo performance of the transdermal patch.

Intranasal Delivery Approaches for Direct Brain Targeting

Intranasal administration is being investigated as a promising route for delivering drugs directly to the brain, bypassing the blood-brain barrier (BBB). This approach is particularly attractive for neurological disorders where high drug concentrations are needed in the central nervous system.

The nasal cavity offers a unique pathway for drugs to reach the brain via the olfactory and trigeminal nerves. For Levodopa and its prodrugs, this route could lead to a more rapid onset of action and reduced systemic side effects compared to oral administration. Research has shown that intranasal delivery of Levodopa can result in higher dopamine (B1211576) levels in the brain.

Formulation strategies to enhance nose-to-brain delivery of Levodopa prodrugs like the isopropyl ester include:

Nanoparticle-Based Systems: Encapsulating the drug in nanoparticles, such as those made from chitosan (B1678972) or PLGA, can protect it from enzymatic degradation in the nasal cavity, improve its solubility, and enhance its uptake into the brain.

Mucoadhesive Formulations: Incorporating mucoadhesive polymers like chitosan or sodium hyaluronate into the formulation can increase the residence time of the drug in the nasal cavity, allowing for greater absorption.

In Situ Gelling Systems: These formulations are administered as a liquid spray but transform into a gel at the temperature of the nasal cavity. This increases the contact time of the drug with the nasal mucosa.

Dry Powder Formulations: For drugs that are unstable in liquid form, a dry powder formulation can be a viable alternative. These can be designed to have optimal aerodynamic properties for deposition in the olfactory region of the nasal cavity.

The table below highlights some key findings from in vivo studies on intranasal delivery of Levodopa formulations.

| Formulation | Animal Model | Key Finding |

| Chitosan Nanoparticles | Wistar Rats | Approximately two-fold enhanced absorption compared to unmodified Levodopa solution. |

| Supramolecular Gel | Mice | 4.1 times more brain uptake of Levodopa compared to intravenous delivery. |

| GCPQ-L-DOPA Nanoparticles | Rats | Significantly higher dopamine levels in the brain compared to intranasal Levodopa alone. |